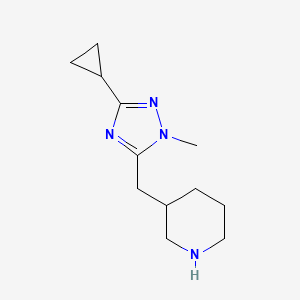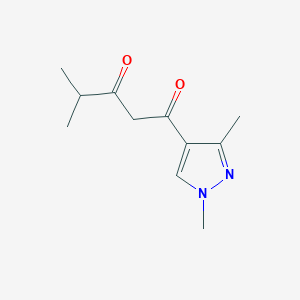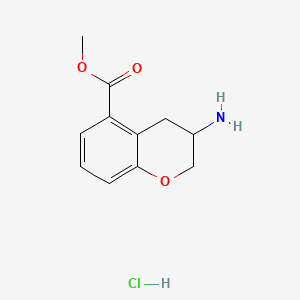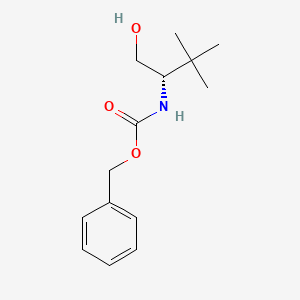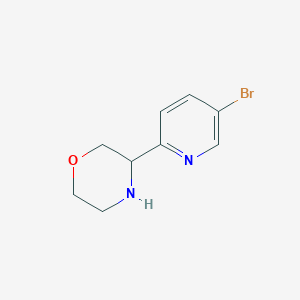![molecular formula C19H24N4O4 B13494787 2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)
2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[4-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in medicinal chemistry and drug development. This compound is known for its role as a functionalized cereblon ligand, which is crucial in the development of targeted protein degradation technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{methyl[4-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione with various reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as diisopropylethylamine (DIPEA) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[4-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[4-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{methyl[4-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as cereblon. This interaction leads to the recruitment of specific proteins for ubiquitination and subsequent degradation by the proteasome . The compound’s ability to induce targeted protein degradation makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares a similar core structure and is also a cereblon ligand.
Lenalidomide: Another derivative with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Known for its potent anti-inflammatory and anti-cancer activities.
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[4-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific functional groups that allow for rapid conjugation with carboxyl linkers, making it highly versatile for developing protein degrader libraries . Its ability to undergo various chemical modifications further enhances its utility in scientific research and drug development.
Properties
Molecular Formula |
C19H24N4O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[methyl-[4-(methylamino)butyl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C19H24N4O4/c1-20-9-3-4-10-22(2)12-5-6-13-14(11-12)19(27)23(18(13)26)15-7-8-16(24)21-17(15)25/h5-6,11,15,20H,3-4,7-10H2,1-2H3,(H,21,24,25) |
InChI Key |
WDBBVIDMPNSTQA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


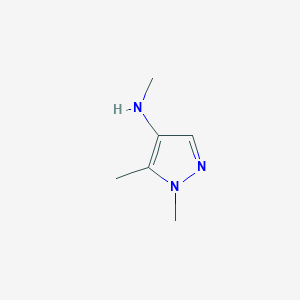
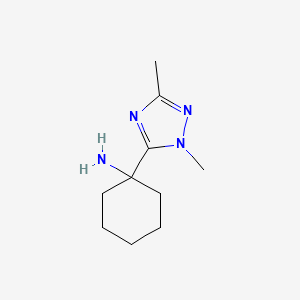

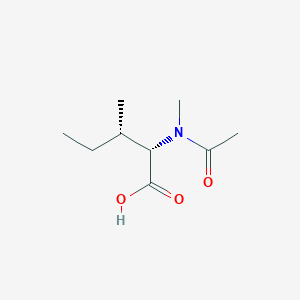
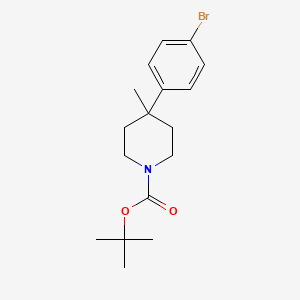
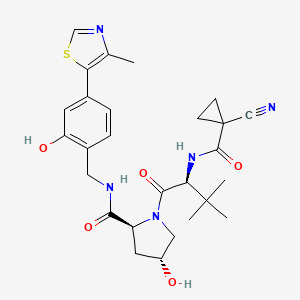

![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494747.png)
